Cas no 1621390-51-9 (1,3,6-Cycloheptatriene-1-carboxaldehyde, 2,4-dihydroxy-7-methyl-5-oxo-)
1621390-51-9 structure
Product Name:1,3,6-Cycloheptatriene-1-carboxaldehyde, 2,4-dihydroxy-7-methyl-5-oxo-
CAS-nummer:1621390-51-9
MF:C9H8O4
MW:180.157423019409
CID:4509540
PubChem ID:136759128
Update Time:2025-04-24
1,3,6-Cycloheptatriene-1-carboxaldehyde, 2,4-dihydroxy-7-methyl-5-oxo- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,6-Cycloheptatriene-1-carboxaldehyde, 2,4-dihydroxy-7-methyl-5-oxo-
- 2,4-Dihydroxy-7-methyl-5-oxocyclohepta-1,3,6-triene-1-carbaldehyde
- 4,7-dihydroxy-2-methyl-5-oxocyclohepta-1,3,6-triene-1-carbaldehyde
- stipitaldeyhde
- stipitaldehyde
- 1621390-51-9
-
- Inchi: 1S/C9H8O4/c1-5-2-8(12)9(13)3-7(11)6(5)4-10/h2-4,11H,1H3,(H,12,13)
- InChI-sleutel: KBVWPCXFPMMRFY-UHFFFAOYSA-N
- LACHT: C1(C=O)C(C)=CC(=O)C(O)=CC=1O
Berekende eigenschappen
- Exacte massa: 180.04225873Da
- Monoisotopische massa: 180.04225873Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 358
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.5
- Topologisch pooloppervlak: 74.6Ų
1,3,6-Cycloheptatriene-1-carboxaldehyde, 2,4-dihydroxy-7-methyl-5-oxo- Gerelateerde literatuur
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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